REACTION_CXSMILES
|
C[O:2][C:3]1[C:12]([O:13]C)=[CH:11][CH:10]=[C:9]2[C:4]=1[CH:5]=[CH:6][C:7]([C:15]([OH:17])=[O:16])=[CH:8]2>N1C=CC=CC=1>[C:4]1([CH2:5][CH2:6][O:17][C:15]([C:7]2[CH:6]=[CH:5][C:4]3[C:9](=[CH:10][CH:11]=[C:12]([OH:13])[C:3]=3[OH:2])[CH:8]=2)=[O:16])[CH:9]=[CH:10][CH:11]=[CH:12][CH:3]=1
|
Name
|
|
Quantity
|
240 mg
|
Type
|
reactant
|
Smiles
|
COC1=C2C=CC(=CC2=CC=C1OC)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 180°-200° C.
|
Type
|
CUSTOM
|
Details
|
under argon (40 minutes)
|
Duration
|
40 min
|
Type
|
DISTILLATION
|
Details
|
HCL was distilled off under high vacuum and residue
|
Type
|
ADDITION
|
Details
|
mixed with 1N HCL (20 mL)
|
Type
|
CUSTOM
|
Details
|
giving 5,6-dihydroxy-2-naphtohoic acid a light yellow solid which
|
Type
|
FILTRATION
|
Details
|
was collected by filtration (160 mg)
|
Type
|
CUSTOM
|
Details
|
A 140 mg (0.7 mmol) portion was reacted β-phenylethyl alcohol
|
Type
|
CUSTOM
|
Details
|
purified by silica gel chromatography (CHC3)
|
Type
|
CUSTOM
|
Details
|
to provide product 67H-52-A as a white solid (1200 mg, 36% yield overall)
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)CCOC(=O)C1=CC2=CC=C(C(=C2C=C1)O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 36% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |